REACTION_CXSMILES
|
[OH-].[Li+].C[O:4][C:5]([C:7]1[S:8][CH:9]=[CH:10][C:11]=1[NH:12][C:13](=[O:23])[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)=[O:6]>CO>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][C:13]([NH:12][C:11]2[CH:10]=[CH:9][S:8][C:7]=2[C:5]([OH:6])=[O:4])=[O:23])=[CH:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and H2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration (8.55 g, quantitative)
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)NC1=C(SC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |